aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate” is a complex organic molecule. This compound features multiple chiral centers, carboxyl groups, and hydroxyl groups, making it a highly functionalized molecule. The presence of aluminum suggests it may have unique properties or applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including protection and deprotection of functional groups, stereoselective reactions to establish the chiral centers, and coupling reactions to assemble the larger structure. Specific reaction conditions would depend on the exact synthetic route chosen, but might include:
Protection/Deprotection: Using protecting groups like TBDMS or Boc to protect sensitive functional groups during intermediate steps.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Coupling Reactions: Using reagents like EDCI or DCC for amide bond formation, or palladium-catalyzed coupling reactions for carbon-carbon bond formation.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Biocatalysis: Employing enzymes to catalyze specific steps with high stereoselectivity.
Automated Synthesis: Utilizing automated synthesizers to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3, TsCl
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, tosylates
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be used to study enzyme interactions or as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound could have potential as a drug candidate or as a diagnostic tool.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst, facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
Aluminum complexes: Other aluminum-containing compounds with similar structures.
Polysaccharides: Compounds with multiple sugar units and similar functional groups.
Steroids: Compounds with a similar polycyclic structure.
Uniqueness
The unique combination of aluminum with a highly functionalized organic structure sets this compound apart from others. Its multiple chiral centers and functional groups provide a wide range of potential reactivity and applications.
Properties
CAS No. |
56271-77-3 |
---|---|
Molecular Formula |
C42H61AlO16+2 |
Molecular Weight |
848.9 g/mol |
IUPAC Name |
aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C42H62O16.Al/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+3/p-1/t19?,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38?,39-,40?,41+,42?;/m0./s1 |
InChI Key |
LQWRKUUNIYSHFL-MKKGFZMDSA-M |
Isomeric SMILES |
C[C@@]1(CCC2(CC[C@@]3(C(=CC(=O)[C@H]4C3(CC[C@@H]5C4(CCC(C5(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C2C1)C)C)C(=O)[O-].[Al+3] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.